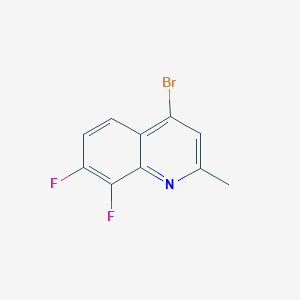

4-Bromo-7,8-difluoro-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-7,8-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJOYMXNGYMCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670967 | |

| Record name | 4-Bromo-7,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-60-2 | |

| Record name | 4-Bromo-7,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-7,8-difluoro-2-methylquinoline

Abstract

4-Bromo-7,8-difluoro-2-methylquinoline is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents, particularly kinase inhibitors for oncological applications[1]. The specific arrangement of its substituents—a reactive bromine at the 4-position, electron-withdrawing fluorine atoms at the 7- and 8-positions, and a methyl group at the 2-position—provides a unique scaffold for targeted drug design. This guide presents a robust and efficient two-step synthetic protocol, designed for researchers and drug development professionals. The synthesis proceeds via a thermally-driven Conrad-Limpach cyclization to construct the quinoline core, followed by a direct bromination to yield the final product. This document provides detailed experimental procedures, explains the causal reasoning behind methodological choices, and includes comprehensive characterization data to ensure reproducibility and scientific integrity.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently executed in two primary stages. This strategy is predicated on building the core heterocyclic structure first, followed by the functionalization at the 4-position.

-

Step 1: Conrad-Limpach Cyclization. This initial step involves the reaction of 2,3-difluoroaniline with ethyl acetoacetate. The reaction first forms an intermediate β-aminoacrylate, which then undergoes a high-temperature thermal cyclization to yield the 7,8-difluoro-2-methylquinolin-4-ol core. This method is a cornerstone of quinoline synthesis due to its reliability and efficiency in forming the 4-hydroxyquinoline scaffold[2]. The use of a high-boiling point solvent is critical to achieve the requisite temperatures for the intramolecular ring-closing reaction.

-

Step 2: Halogenation. The hydroxyl group at the 4-position of the quinoline ring, existing in tautomeric equilibrium with its quinolone form, is converted to a bromine atom. This is achieved using a potent brominating agent such as phosphorus oxybromide (POBr₃). This transformation is a crucial step as it converts the chemically passive hydroxyl group into a reactive leaving group, making the 4-position susceptible to subsequent nucleophilic substitution reactions—a common strategy in the diversification of drug candidates.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 7,8-difluoro-2-methylquinolin-4-ol (Intermediate)

This procedure is adapted from the established principles of the Conrad-Limpach-Knorr synthesis for forming 4-hydroxyquinolines[2][3]. The high temperature required for the cyclization step is a critical parameter for ensuring a high yield.

Materials:

-

2,3-Difluoroaniline

-

Ethyl acetoacetate

-

Diphenyl ether (or Dowtherm A)

-

Hexane

-

Ethanol

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine 2,3-difluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture to 140-150°C for approximately 2 hours. Water generated during the initial condensation to the β-aminoacrylate intermediate will be collected in the Dean-Stark trap.

-

In a separate, larger flask, preheat diphenyl ether to 250°C.

-

Carefully and slowly add the hot reaction mixture from step 2 into the preheated diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250°C for 30 minutes. The cyclization product will precipitate from the hot solvent.

-

Allow the mixture to cool to below 100°C, then add hexane (approximately 3-4 times the volume of diphenyl ether) to dilute the mixture and facilitate filtration.

-

Filter the precipitated solid using a Buchner funnel and wash thoroughly with hexane to remove the high-boiling solvent.

-

Further wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the solid under vacuum to obtain 7,8-difluoro-2-methylquinolin-4-ol as a stable powder.

Part 2: Synthesis of this compound (Final Product)

This protocol employs a standard halogenation method analogous to chlorination with POCl₃[2][4]. Phosphorus oxybromide is highly corrosive and reacts violently with water; it must be handled with extreme care in a well-ventilated fume hood.

Materials:

-

7,8-difluoro-2-methylquinolin-4-ol (from Part 1)

-

Phosphorus oxybromide (POBr₃)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 7,8-difluoro-2-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxybromide (3-5 equivalents).

-

Heat the mixture to reflux (approximately 110-120°C) and maintain for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

In a separate large beaker, prepare a slurry of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. Caution: This is a highly exothermic process.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. The product will precipitate as a solid.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data and Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields and purity are representative and may vary based on experimental scale and purification efficiency.

| Step | Reactant 1 | Reactant 2 | Key Reagent | Temp. (°C) | Time (h) | Expected Yield | Expected Purity (HPLC) |

| 1 | 2,3-Difluoroaniline | Ethyl acetoacetate | Diphenyl Ether | 250 | 0.5 | 80-90% | >95% |

| 2 | Intermediate | POBr₃ | - | 110-120 | 3-4 | 75-85% | >98% |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques[2].

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the fluorine and bromine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This guide outlines a dependable and scalable two-step synthesis for this compound. The methodology leverages the classical Conrad-Limpach reaction for the efficient construction of the quinoline core, followed by a robust bromination step to install the reactive handle at the 4-position. The detailed protocols and causal explanations provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently produce this valuable intermediate for further synthetic elaboration.

References

- MySkinRecipes. (n.d.). This compound.

- BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.

-

MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-7,8-difluoro-2-methylquinoline

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7,8-difluoro-2-methylquinoline, a key heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 1189106-60-2, this fluorinated quinoline derivative serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications[1]. This document details a plausible and robust synthetic pathway, outlines its physicochemical properties, and discusses its applications in drug discovery, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic introduction of fluorine atoms into the quinoline ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Increased metabolic stability, enhanced binding affinity, and altered basicity are among the benefits that fluorination can confer. This compound is a prime example of a highly functionalized quinoline that offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the construction of complex bioactive molecules. Its utility is particularly pronounced in the development of kinase inhibitors, where the quinoline core can mimic the adenine region of ATP, while the bromo-substituent provides a handle for introducing further diversity through cross-coupling reactions[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined and available from commercial suppliers, others are estimated based on the analysis of structurally related compounds.

| Property | Value | Source |

| CAS Number | 1189106-60-2 | [1] |

| Molecular Formula | C₁₀H₆BrF₂N | [1] |

| Molecular Weight | 258.06 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available (predicted to be in the range of 80-120 °C) | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (predicted) | |

| Purity | Typically >97% (as supplied commercially) | [1] |

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 7,8-Difluoro-4-hydroxy-2-methylquinoline (Intermediate 1)

The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction. This classic method provides a reliable route to 4-hydroxyquinolines from anilines and malonic acid derivatives.

Protocol:

-

To a round-bottom flask, add 2,3-difluoroaniline (1.0 eq) and diethyl 2-acetylmalonate (1.1 eq).

-

Heat the mixture with stirring to 120-130 °C for 2 hours to facilitate the initial condensation and elimination of ethanol.

-

Slowly add the reaction mixture to a pre-heated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 250 °C.

-

Maintain the temperature for 30 minutes to effect the cyclization.

-

Cool the reaction mixture to below 100 °C and add hexane or heptane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 7,8-difluoro-4-hydroxy-2-methylquinoline.

Step 2: Synthesis of 4-Chloro-7,8-difluoro-2-methylquinoline (Intermediate 2)

The hydroxyl group at the 4-position is then converted to a chloro group, a common transformation to activate the position for subsequent nucleophilic substitution reactions.

Protocol:

-

In a well-ventilated fume hood, carefully add 7,8-difluoro-4-hydroxy-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 4-chloro-7,8-difluoro-2-methylquinoline.

Step 3: Synthesis of this compound (Final Product)

The final step involves the electrophilic bromination of the quinoline ring. The 4-position is the most activated site for this transformation.

Protocol:

-

To a solution of 4-chloro-7,8-difluoro-2-methylquinoline (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors. The quinoline core serves as a scaffold that can occupy the ATP-binding site of various kinases. The bromine atom at the 4-position is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the quinoline core to optimize potency and selectivity against specific kinase targets.

Caption: Role of this compound as a versatile scaffold in kinase inhibitor synthesis.

The fluorinated quinoline core can enhance the binding affinity of the inhibitor to the kinase's active site through favorable interactions with amino acid residues. Furthermore, the metabolic stability imparted by the fluorine atoms can lead to improved pharmacokinetic profiles of the resulting drug candidates. Several patents describe the use of substituted quinolines as inhibitors of kinases such as EGFR, VEGFR, and RIPK2, highlighting the importance of this scaffold in the development of novel cancer therapies[2][3].

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its highly functionalized structure provides multiple avenues for chemical modification, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery programs. The plausible synthetic route and discussion of its applications presented in this guide are intended to facilitate further research and development in the field of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Available at: [Link]

-

PubChem. Ipflufenoquin. Available at: [Link]

-

PMC. Compounds from Natural Sources as Protein Kinase Inhibitors. Available at: [Link]

-

PMC. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available at: [Link]

-

PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-7,8-difluoro-2-methylquinoline: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7,8-difluoro-2-methylquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the molecular structure, physicochemical properties, and plausible synthetic pathways for this compound. Furthermore, it delves into detailed spectroscopic analysis, safety and handling protocols, and highlights its critical role as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors for oncological applications. This guide is intended to be a valuable resource, offering both foundational knowledge and practical insights for the effective utilization of this compound in a research and development setting.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can selectively bind to biological targets. The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target affinity.

Among the various modifications, halogenation, particularly with bromine and fluorine, plays a pivotal role. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and promoting favorable intermolecular interactions. The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.

This compound embodies these strategic design elements. The difluoro substitution at the 7 and 8 positions of the benzene ring, combined with a bromine atom at the 4-position of the pyridine ring and a methyl group at the 2-position, creates a unique electronic and steric profile. This specific arrangement of substituents makes it a highly valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors in the field of oncology.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrF₂N | [1] |

| Molecular Weight | 258.06 g/mol | [1] |

| CAS Number | 1189106-60-2 | |

| Appearance | Predicted to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

| Purity | Typically available at >97% purity from commercial suppliers. |

Synthesis of this compound: A Plausible Synthetic Approach

Proposed Synthetic Pathway

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-7,8-difluoro-2-methylquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the structural elucidation and quality assessment of 4-Bromo-7,8-difluoro-2-methylquinoline (C₁₀H₆BrF₂N). As a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, unambiguous structural confirmation is paramount.[1] While experimental spectra for this specific compound are not widely published, this document outlines the foundational principles, detailed experimental protocols, and predicted spectral data based on established spectroscopic theory and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing the causal reasoning behind experimental choices and data interpretation.

Introduction and Molecular Structure

This compound is a halogenated heterocyclic compound with a molecular weight of approximately 258.06 g/mol .[1][2] Its structure is foundational for creating more complex molecules in drug discovery programs.[1] The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl group on the quinoline core—creates a unique electronic and steric environment. This complexity necessitates a multi-technique spectroscopic approach for definitive characterization.

For clarity throughout this guide, the following IUPAC numbering for the quinoline ring system will be used:

(Image generated for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous assignment.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their connectivity to neighboring protons (spin-spin coupling). The electron-withdrawing nature of the nitrogen, bromine, and fluorine atoms will significantly deshield adjacent protons, causing them to resonate at a lower field (higher ppm).[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.4 - 7.6 | Singlet (s) | N/A | No adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the bromine at C4. |

| H-5 | ~8.0 - 8.2 | Doublet of doublets (dd) | JH5-H6 ≈ 9.0, JH5-F8 ≈ 1.5 | Coupled to H-6 (ortho) and a weaker long-range coupling to the fluorine at C8. Deshielded by the bromine at C4. |

| H-6 | ~7.5 - 7.7 | Triplet of doublets (td) or Multiplet (m) | JH6-H5 ≈ 9.0, JH6-F7 ≈ 9.0, JH6-F8 ≈ 5.0 | Coupled to H-5, and to both fluorine atoms at C7 and C8. The complex splitting may result in a multiplet. |

| -CH₃ (C-2) | ~2.7 - 2.9 | Singlet (s) | N/A | Attached to an aromatic ring, no adjacent protons to couple with. |

Trustworthiness: Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[5]

-

Filtration: Filter the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Visualization: NMR Data Interpretation Workflow

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a sharp singlet.[6] The chemical shifts are highly sensitive to the electronic environment; carbons bonded to electronegative atoms (N, F, Br) will be significantly deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158 - 162 | Attached to nitrogen and bearing the methyl group. |

| C-3 | ~122 - 126 | Aromatic CH, influenced by adjacent C-4 with bromine. |

| C-4 | ~120 - 124 | Directly attached to bromine, causing a shift that can be complex to predict but is generally in this region. |

| C-4a | ~147 - 151 | Quaternary carbon at the ring junction. |

| C-5 | ~128 - 132 | Aromatic CH. |

| C-6 | ~115 - 120 (d, JC-F) | Aromatic CH, strongly influenced and coupled to adjacent fluorine at C-7. |

| C-7 | ~150 - 155 (d, JC-F) | Directly bonded to fluorine, resulting in a large downfield shift and a large C-F coupling constant. |

| C-8 | ~145 - 150 (d, JC-F) | Directly bonded to fluorine, resulting in a large downfield shift and a large C-F coupling constant. |

| C-8a | ~135 - 140 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| -CH₃ | ~23 - 27 | Aliphatic carbon attached to an aromatic ring. |

Trustworthiness: Experimental Protocol

The protocol is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer acquisition time and a greater number of scans are required to obtain a spectrum with an adequate signal-to-noise ratio.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a rapid and informative experiment.[7][8] The chemical shifts have a very wide range, making it easy to resolve signals even for structurally similar fluorine atoms.[9] We expect to see two distinct signals for F-7 and F-8, which will be coupled to each other and to the adjacent proton H-6.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| F-7 | -130 to -145 | Doublet of doublets (dd) | JF7-F8 ≈ 20, JF7-H6 ≈ 9.0 | Ortho coupling to F-8 and ortho coupling to H-6. |

| F-8 | -140 to -155 | Doublet of doublets (dd) | JF8-F7 ≈ 20, JF8-H6 ≈ 5.0 | Ortho coupling to F-7 and meta coupling to H-6. |

Trustworthiness: Experimental Protocol

The experiment is run on a multi-nuclear NMR spectrometer. The protocol is analogous to ¹H NMR, but the spectrometer is tuned to the ¹⁹F frequency. A common reference standard is CFCl₃ (0 ppm), although modern instruments can use internal referencing.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[10] For structural confirmation, it provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. A key feature for this molecule will be the isotopic pattern of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[11]

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Ion Identity | Rationale |

| 257 / 259 | [C₁₀H₆⁷⁹BrF₂N]⁺ / [C₁₀H₆⁸¹BrF₂N]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺). The ~1:1 ratio is the hallmark of a monobrominated compound. |

| 178 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for bromo-aromatics. |

| 242 / 244 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 159 | [M - Br - F]⁺ or [M - Br - HCN]⁺ | Subsequent fragmentation of the [M-Br]⁺ ion. High-resolution MS would be needed to distinguish these. |

Trustworthiness: Experimental Protocol

-

Sample Introduction: A small amount of the solid or a concentrated solution is introduced into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe.[11]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI). This ejects an electron, forming a radical cation (molecular ion, M⁺•).[11]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization: Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule.[12]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1620 - 1580 | C=N stretch | Quinoline ring |

| 1550 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1100 | C-F stretch | Aryl-Fluoride |

| 650 - 550 | C-Br stretch | Aryl-Bromide |

Trustworthiness: Experimental Protocol

A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the powder is placed on the ATR crystal, pressure is applied to ensure good contact, and the spectrum is collected.[13] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a transparent disk.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems.[14] The extended aromatic system of the quinoline core is an excellent chromophore.

Predicted UV-Vis Absorption

-

λmax: Expected in the range of 280-330 nm .

-

Rationale: This absorption corresponds to π → π* electronic transitions within the conjugated quinoline ring system. The exact wavelength and intensity will be influenced by the auxochromic effects of the halogen and methyl substituents and the choice of solvent.[14][15]

Trustworthiness: Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR (¹H, ¹³C, ¹⁹F) spectroscopy serves as the primary tool for mapping the molecular framework. Mass spectrometry validates the molecular weight and elemental composition, with the characteristic bromine isotope pattern acting as a definitive marker. Finally, IR and UV-Vis spectroscopy provide corroborating evidence of the functional groups and the conjugated aromatic system, respectively. By following the protocols and interpreting the data as outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical intermediate.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. Retrieved from [Link]

-

PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

University of Regensburg. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... ResearchGate. Retrieved from [Link]

-

ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Drawell. (n.d.). UV-Visible Spectrophotometry and Infrared Spectrophotometry: What are the Key Distinctions Between Them. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

MRC Lab. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Khan Academy. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). IR & UV-VIS spectroscopy - playlist welcome. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Retrieved from [Link]

Sources

- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 2. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. biophysics.org [biophysics.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-7,8-difluoro-2-methylquinoline

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of 4-Bromo-7,8-difluoro-2-methylquinoline, a key intermediate in contemporary drug discovery, particularly in the development of kinase inhibitors.[1] Recognizing the paramount importance of solubility in determining the developability and ultimate clinical success of a new chemical entity (NCE), this document moves beyond a simple recitation of methods.[2][3][4][5] It offers a detailed exploration of the theoretical underpinnings of solubility, the strategic rationale behind experimental design, and meticulously outlined protocols for both kinetic and thermodynamic solubility assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing the necessary tools to generate robust and reliable solubility data, thereby enabling informed decision-making in the progression of drug candidates.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a compound is a critical determinant of its potential as a therapeutic agent.[2][3] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[4][5] This characteristic can severely limit a drug's absorption and bioavailability, rendering even highly potent molecules ineffective.[3][5][6] Therefore, an early and thorough understanding of a compound's solubility is not merely a data point but a cornerstone of a successful drug development program.[6] For a molecule like this compound, which serves as a building block for targeted therapies, characterizing its solubility is a non-negotiable first step in its journey from a laboratory curiosity to a potential life-saving medicine.

This guide will delve into the essential theoretical concepts of solubility, followed by practical, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. We will also explore the critical factors that can influence solubility and provide guidance on data interpretation and presentation.

Physicochemical Profile of this compound

A preliminary analysis of the structure of this compound provides valuable insights into its expected solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C10H5BrF2N | Inferred from name |

| Molecular Weight | 272.06 g/mol | Calculated |

| Structure | Quinoline core with bromo, difluoro, and methyl substitutions | Inferred from name |

| Predicted XLogP3 | 3.6 | Not directly found, but similar compounds have high XLogP values, suggesting low aqueous solubility. |

The quinoline core is a heterocyclic aromatic system, which is generally hydrophobic. The presence of a bromine atom and a methyl group further increases the lipophilicity of the molecule. While the fluorine atoms can modulate electronic properties, they do not significantly enhance aqueous solubility. Based on this structural assessment, this compound is anticipated to exhibit low intrinsic aqueous solubility.

Theoretical Framework: Understanding Kinetic vs. Thermodynamic Solubility

When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[7][8]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.[7][9] The point at which the compound precipitates is its kinetic solubility.[9] This method is high-throughput and requires only a small amount of material, making it ideal for the early stages of drug discovery.[7][10] However, it can sometimes overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[9][11]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[12][13] This is a more accurate and reliable measure of a compound's true solubility.[13] The shake-flask method is the gold standard for determining thermodynamic solubility and involves agitating an excess of the solid compound in a solvent until equilibrium is reached.[7][12]

The relationship between these two solubility measurements can be visualized as follows:

Caption: Key differences between kinetic and thermodynamic solubility.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of a crystalline compound like this compound.[14][15] Understanding these factors is crucial for designing meaningful solubility experiments and for developing strategies to enhance solubility if needed.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[15][16][17] This is because the dissolution process is often endothermic, meaning it absorbs heat.[15][16]

-

pH: The quinoline nitrogen in this compound is weakly basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.[18]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental to solubility.[15] this compound, being a relatively nonpolar molecule, is expected to have higher solubility in organic solvents compared to water.[19][20]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[21] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related halogenated quinolines.[22][23][24][25][26]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22][23][26]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[22][24][25] Avoid contact with skin and eyes.[22][23][25]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Kinetic Solubility Assay Protocol

This high-throughput method provides a rapid assessment of solubility.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Microplate reader with nephelometry or turbidity detection capabilities

-

Multichannel pipette

Workflow Diagram:

Caption: Workflow for the kinetic solubility assay.

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL). Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the PBS plate. This will result in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity or light scattering of each well using a microplate reader.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank (PBS with 1% DMSO).

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility and is considered the gold standard.[7][12]

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method with a UV detector. A calibration curve should be prepared using standards of known concentrations.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Solubility (µg/mL) | Solubility (µM) | Method | Temperature (°C) |

| Water | < 1 | < 3.7 | Thermodynamic | 25 |

| PBS (pH 7.4) | 2.5 | 9.2 | Thermodynamic | 25 |

| 0.1 N HCl | 50 | 183.8 | Thermodynamic | 25 |

| Ethanol | > 1000 | > 3676 | Thermodynamic | 25 |

| DMSO | > 10000 | > 36760 | Thermodynamic | 25 |

| PBS (pH 7.4) | 5.2 | 19.1 | Kinetic | 25 |

Interpretation:

The hypothetical data in Table 1 illustrates the expected solubility profile. The compound exhibits very low solubility in neutral aqueous media, which increases significantly at acidic pH due to the protonation of the quinoline nitrogen. The kinetic solubility is slightly higher than the thermodynamic solubility in PBS, which could be due to the formation of a supersaturated solution. The compound is highly soluble in organic solvents like ethanol and DMSO.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. By following the detailed protocols and considering the influencing factors discussed, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding further drug development efforts, including formulation design, in vivo studies, and ultimately, the successful progression of promising therapeutic candidates.

References

- Drug Discovery News. (n.d.). Substance solubility.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Ran, Y., & Yalkowsky, S. H. (2001). The Importance of Solubility for New Drug Molecules. Journal of Chemical Information and Computer Sciences, 41(2), 354-357.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 198752.

- Whyte, B. (2023, April 6).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Wikipedia. (2024, October 27).

- Slideshare. (2015, October 29). solubility experimental methods.pptx.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- FCT EMIS. (n.d.). 21226_Factors Affecting solubility curve.pdf.

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare.

- Quora. (2021, March 13). How do crystal characteristics affect solubility?

- Inventiva Pharma. (n.d.).

- BYJU'S. (n.d.). Factors Affecting Solubility.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- MySkinRecipes. (n.d.). This compound.

- CymitQuimica. (n.d.). 4-Bromo-2-methylquinoline.

- National Center for Biotechnology Inform

- National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. PubChem.

- Fisher Scientific. (n.d.).

- Wikipedia. (2024, October 27). Quinoline.

- Thermo Fisher Scientific. (2009, December 7).

- National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-5,8-difluoro-3-methylquinoline. PubChem.

- Echemi. (n.d.). 1189105-91-6, 4-Bromo-7,8-difluoro-2-propylquinoline Formula.

- SpringerLink. (2024, April 10).

- BLDpharm. (n.d.). 1189105-77-8|4-Bromo-5,7-difluoro-2-methylquinoline.

- ACS Publications. (2015, December 1). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.

- National Center for Biotechnology Information. (n.d.). 4,7-Dibromo-6,8-difluoroquinoline. PubChem.

- ResearchGate. (2025, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- Capot Chemical. (2025, December 21). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE.

- CymitQuimica. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 1189105-91-6 4-Bromo-7,8-difluoro-2-propylquinoline.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.

- ChemicalBook. (2025, December 20).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 3. ucd.ie [ucd.ie]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. inventivapharma.com [inventivapharma.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. evotec.com [evotec.com]

- 14. Crystallization - Wikipedia [en.wikipedia.org]

- 15. fctemis.org [fctemis.org]

- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

- 18. quora.com [quora.com]

- 19. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Quinoline - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. capotchem.com [capotchem.com]

- 26. chemicalbook.com [chemicalbook.com]

Purity Analysis of 4-Bromo-7,8-difluoro-2-methylquinoline: An In-depth Technical Guide

Introduction

4-Bromo-7,8-difluoro-2-methylquinoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the quinoline core, makes it a valuable intermediate for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[2] The precise control of purity for such an intermediate is paramount, as even trace-level impurities can have a significant impact on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the analytical strategies. The methodologies described herein are grounded in the principles of scientific integrity, adhering to the standards set forth by the International Council for Harmonisation (ICH) to ensure trustworthiness and regulatory compliance.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. While the specific synthetic route for this compound may vary, common methods for quinoline synthesis, such as the Skraup and Friedländer reactions, provide a basis for predicting potential process-related impurities.[3][4]

Potential Impurity Classes:

-

Starting Materials: Unreacted precursors, such as the corresponding aniline derivative.

-

Intermediates: Incompletely reacted intermediates from the cyclization process.

-

Byproducts: Isomeric quinolines, products of side reactions, or over-brominated/fluorinated species.

-

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

-

Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation, photolysis).

The logical workflow for identifying and controlling these impurities is a cornerstone of ensuring the quality of this compound.

Caption: A logical workflow for impurity profiling of this compound.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry. A well-developed and validated stability-indicating HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Method Development Strategy

Given the aromatic and moderately polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The development of a stability-indicating method for the closely related compound, 6,8-Difluoro-2-methylquinolin-4-amine, provides a strong starting point for method development.[5]

Key Considerations for Method Development:

-

Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the buffer can be adjusted to optimize the peak shape and retention of the analyte.

-

Detection: The quinoline core is chromophoric, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a recommended starting point and should be optimized and validated for your specific application.

Table 1: HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidic mobile phase suppresses silanol interactions and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency. |

| Gradient | See Table 2 | A gradient elution is necessary to separate early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a PDA detector should be used to monitor the full spectrum. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Method Validation: A Self-Validating System

Validation of the analytical method is a critical step to ensure its reliability and is a regulatory requirement.[6] The validation should be performed according to the ICH Q2(R1) guidelines and should include the following parameters:[7]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing a stability-indicating method.[3][8] It involves subjecting the this compound to harsh conditions to accelerate its degradation and generate potential degradation products.

Table 3: Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal | 80 °C (solid state) | 48 hours |

| Photolytic | ICH Q1B conditions | Expose to UV and visible light |

The chromatograms from the forced degradation studies should be carefully examined for the appearance of new peaks. The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts.

Experimental Protocol: GC-MS Analysis

Table 4: GC-MS Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium | Inert carrier gas compatible with mass spectrometry. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) | A general-purpose temperature program to separate compounds with a range of boiling points. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 40-500 amu | A typical mass range to detect common solvents and fragmentation products. |

Interpretation of Mass Spectra

The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M+). The presence of bromine will result in an isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The fragmentation pattern will provide structural information. Key expected fragments include the loss of a bromine atom, a methyl group, and potentially cleavage of the quinoline ring system.

Caption: A workflow for identifying volatile impurities using GC-MS.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number and connectivity of the protons in the molecule. The aromatic region will show a complex pattern of signals corresponding to the protons on the quinoline ring. The methyl group will appear as a singlet in the upfield region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6] The two fluorine atoms at positions 7 and 8 are in different chemical environments and are expected to give rise to two distinct signals. The coupling between the fluorine atoms and with neighboring protons will provide valuable structural information.

Table 5: Predicted ¹H and ¹⁹F NMR Chemical Shifts (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~2.6 | s | - | 2-CH₃ |

| ¹H | ~7.5 - 8.5 | m | - | Aromatic-H |

| ¹⁹F | ~ -120 to -150 | m | - | F-7, F-8 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Computational methods can be used to predict ¹⁹F NMR chemical shifts with reasonable accuracy.[9]

Quantitative NMR (qNMR)

Quantitative NMR can be used as a primary method for determining the absolute purity of this compound. This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. This technical guide has outlined a comprehensive strategy encompassing chromatographic and spectroscopic techniques. The successful implementation of these methods, underpinned by a thorough understanding of potential impurities and rigorous validation, will ensure the quality and consistency of this critical pharmaceutical intermediate. The provided protocols and rationales serve as a robust starting point for researchers and drug development professionals to establish a self-validating system for the purity assessment of this compound, ultimately contributing to the development of safe and effective medicines.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][2][10]

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8357–8363.[6]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-250.[3]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link][8]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][7]

-

Weller, C. E., & Tantillo, D. J. (2018). Prediction of 19F NMR chemical shifts for fluorinated aromatic compounds. The Journal of organic chemistry, 83(15), 8357–8363.[9]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link][4]

-

Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link][11]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link][12]

-

Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link][13]

-

Chromatography Forum. (2012). Forced degradation studies. Retrieved from [Link][14]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link][15]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][2]

-

SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link][16]

-

PubChem. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Retrieved from [Link][12][17]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [myskinrecipes.com]

- 11. scribd.com [scribd.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline | C10H5BrClF2N | CID 168437611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 17. 4-Bromo-7,8-difluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

4-Bromo-7,8-difluoro-2-methylquinoline derivatives synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-7,8-difluoro-2-methylquinoline Derivatives

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's pharmacological profile, improving properties such as metabolic stability, bioavailability, and target binding affinity.[3][4] This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate for the development of novel kinase inhibitors and other potential therapeutics.[5] We will explore a robust and efficient synthetic pathway, from the selection of starting materials to the formation of the core structure and its subsequent derivatization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, mechanistic insights, and the rationale behind critical process choices.

The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

Quinoline and its derivatives are heterocyclic compounds that have garnered immense interest due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][6][7] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its biological effects.

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[8] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical characteristics.[4] In the context of quinolines, fluorination can:

-

Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, fluorine can increase a drug's half-life.[4]

-

Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms, which can improve cell membrane permeability and bioavailability.[3]

-

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

The target scaffold, this compound, is particularly valuable. The difluoro substitution at the 7- and 8-positions provides the aforementioned benefits, while the methyl group at the 2-position and the bromo group at the 4-position serve as critical handles for further chemical modification. The 4-bromo substituent, in particular, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of diverse functional groups.[9]

Retrosynthetic Analysis and Core Synthetic Strategy

A logical and efficient synthesis of this compound derivatives begins with a retrosynthetic analysis to identify key intermediates and readily available starting materials.

Our proposed strategy involves a three-stage process:

-

Quinoline Core Formation: Construction of the 7,8-difluoro-2-methylquinolin-4-ol ring system via a thermal cyclization reaction.

-

Halogenation: Conversion of the 4-hydroxy group into a 4-bromo group, creating a reactive intermediate for derivatization.

-

Derivatization: Functionalization of the core scaffold, primarily through nucleophilic aromatic substitution at the C4 position.

The overall workflow is depicted below.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Biological Prowess of Fluorinated Quinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Quinoline Scaffolds